7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one

Description

Molecular Architecture and IUPAC Nomenclature

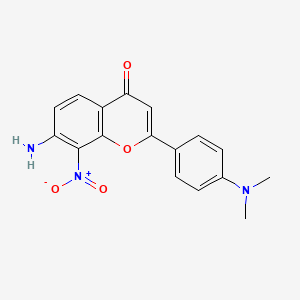

The molecular architecture of 7-amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one is characterized by a fundamental chromone backbone consisting of a benzene ring fused to a gamma-pyrone ring system. The compound carries the molecular formula C17H15N3O4 with a precisely calculated molecular weight of 325.32 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as 7-amino-2-[4-(dimethylamino)phenyl]-8-nitrochromen-4-one, reflecting the specific positioning of functional groups around the chromone core structure.

The structural framework incorporates three distinct nitrogen-containing substituents that significantly influence the compound's electronic properties and chemical reactivity. The amino group positioned at the 7-position of the chromone ring system provides electron-donating characteristics, while the nitro group at the 8-position exhibits strong electron-withdrawing properties. The 4-(dimethylamino)phenyl substituent attached to the 2-position of the chromone ring introduces additional electronic complexity through its extended conjugation system.

Spectroscopic identification of this compound is facilitated through its unique International Chemical Identifier string: InChI=1S/C17H15N3O4/c1-19(2)11-5-3-10(4-6-11)15-9-14(21)12-7-8-13(18)16(20(22)23)17(12)24-15/h3-9H,18H2,1-2H3. The simplified molecular-input line-entry system representation provides another structural descriptor: CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)N+[O-]. These standardized representations enable precise identification and database searching for this specific molecular entity.

The chromone scaffold exhibits characteristic infrared carbonyl stretching frequencies around 1660 wavenumbers, which distinguishes it from structurally related coumarins that typically display higher frequency absorptions near 1710 wavenumbers. Ultraviolet absorption spectra of chromone derivatives characteristically display two prominent absorption bands at approximately 225 nanometers and 290 nanometers, reflecting the electronic transitions within the conjugated ring system.

Properties

IUPAC Name |

7-amino-2-[4-(dimethylamino)phenyl]-8-nitrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-19(2)11-5-3-10(4-6-11)15-9-14(21)12-7-8-13(18)16(20(22)23)17(12)24-15/h3-9H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJDGDCGPXBWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735057 | |

| Record name | 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258637-96-5 | |

| Record name | 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258637-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of 3-Acetamido-6-Acetyl-2-Nitrophenyl 4-(Dimethylamino)benzoate

A mixture of 3-acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate (2 g, 1.0 eq.) and potassium hydroxide (8 g, 2.0 eq.) in pyridine (20 mL) is heated to 60°C for 1 hour. Pyridine acts as both a solvent and a base, facilitating the cleavage of the ester bond. The reaction mixture is then quenched in icy 1N HCl (100 mL), yielding a yellow solid. This intermediate is critical for ensuring proper regioselectivity in the subsequent cyclization step.

Step 2: Acid-Catalyzed Cyclization

The isolated intermediate is dissolved in acetic acid (20 mL) and concentrated sulfuric acid, followed by heating to 110°C for 30 minutes. The acidic conditions promote intramolecular cyclization, forming the chromenone core. After cooling, the mixture is neutralized with saturated sodium carbonate, and the product is filtered and dried in vacuo. This method achieves a yield of 89% (1.5 g).

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Temperature (Step 1) | 60°C |

| Temperature (Step 2) | 110°C |

| Acid System | H<sub>2</sub>SO<sub>4</sub>/AcOH |

| Yield | 89% |

The use of sulfuric acid in acetic acid is crucial for protonating carbonyl groups, enabling nucleophilic attack by the amine and subsequent ring closure.

Alternative Route via Coupling and Reduction

A modified approach involves coupling 4-(dimethylamino)benzoyl chloride with N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide in the presence of triethylamine.

Coupling Reaction

The reaction between 4-(dimethylamino)benzoyl chloride and N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide proceeds in anhydrous dichloromethane at room temperature. Triethylamine (3.0 eq.) neutralizes HCl byproducts, driving the reaction to completion. The resulting ester intermediate is purified via column chromatography (hexane/ethyl acetate = 3:1).

Cyclization and Reduction

The ester undergoes cyclization under refluxing acetic acid (120°C, 2 hours), followed by reduction with hydrogen gas (1 atm) and palladium on carbon (10% w/w) to yield the amino-nitrochromenone derivative. This method reports a slightly lower yield of 78% , attributed to side reactions during reduction.

Mechanistic Insights from Chroman-4-one Synthesis Patents

A patent describing chroman-4-one synthesis (US4479007A) provides context for the cyclization step. The general mechanism involves:

-

Nucleophilic attack by the hydroxyl group on the carbonyl carbon.

-

Formation of a tetrahedral intermediate , stabilized by acidic conditions.

-

Elimination of water , leading to aromatic ring closure.

This aligns with the acid-mediated cyclization observed in Methods 1 and 2, where sulfuric acid enhances electrophilicity at the carbonyl carbon, facilitating ring formation.

Comparative Analysis of Methods

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Two-Step Acid Cyclization | 89% | High yield, minimal purification | Requires harsh acidic conditions |

| Coupling-Reduction | 78% | Flexible intermediate modification | Multi-step, lower yield |

The two-step acid cyclization method is preferred for industrial-scale synthesis due to its simplicity and efficiency. However, the coupling-reduction route offers opportunities for structural diversification by modifying the acyl chloride or phenolic precursor .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium methoxide (NaOMe) and tributyltin hydride (Bu3SnH) are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino group, while substitution reactions can lead to various substituted chromone derivatives .

Scientific Research Applications

Anti-Cancer Activity

Research has highlighted the anti-cancer properties of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including M-Hela tumor cells. The compound exhibited IC50 values comparable to established anti-cancer agents like tamoxifen, suggesting its potential as a therapeutic agent in oncology .

Table 1: Anti-Cancer Activity of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one

In vivo studies further support these findings, with compounds derived from this structure showing pronounced anti-leukemic activity, significantly increasing the survival rates of treated mice .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A series of derivatives based on the chromenone structure were synthesized and tested for their efficacy against various bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, positioning them as candidates for further development in treating bacterial infections .

Table 2: Antibacterial Activity of Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 5 μg/mL |

| Derivative B | S. aureus | 10 μg/mL |

| Derivative C | P. aeruginosa | 15 μg/mL |

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one with biological targets at the molecular level. These studies provide insights into how the compound binds to specific enzymes or receptors, which is crucial for the design of more effective derivatives .

Table 3: Molecular Docking Insights

Synthesis and Chemical Properties

The synthesis of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors such as benzoic acid derivatives and nitrophenol compounds . The compound's chemical stability and solubility characteristics make it suitable for various formulations in medicinal chemistry.

Table 4: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1 | Benzoic acid derivative + dimethylamine | 89 |

| Step 2 | Acetic acid + sulfuric acid | Final Product |

Mechanism of Action

The mechanism of action of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The amino and dimethylamino groups can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Chromen-4-one Derivatives

Structural and Functional Group Analysis

The target compound belongs to a broader class of chromen-4-one derivatives, which are widely studied for their pharmacological properties. Below is a comparative analysis with structurally similar compounds (Table 1):

Table 1: Structural Comparison of Chromen-4-one Derivatives

Electron-Withdrawing vs. Electron-Donating Groups

- The target compound’s nitro group (NO₂) at position 8 is strongly electron-withdrawing, which may reduce electron density on the chromen-4-one core, affecting reactivity in cyclization or redox reactions.

- The amino group (NH₂) at position 7 in the target compound provides a site for further functionalization (e.g., reduction to diamino derivatives for TrkB agonism) , whereas hydroxy or alkoxy groups in other derivatives (e.g., ) may limit such modifications.

Pharmacological Relevance

- The target compound’s role as a TrkB agonist precursor is unique among the compared derivatives. Its reduction product (7,8-diamino derivative) showed 88% yield and >95% purity, indicating efficient synthetic utility for neurological applications .

- Derivatives with trifluoromethyl (CF₃) groups (e.g., ) are often designed to enhance metabolic stability and blood-brain barrier penetration, but their activity in TrkB pathways remains unstudied.

Key Research Findings

TrkB Agonist Development: The target compound’s diamino derivative (compound 10) demonstrated significant activity in mouse models of depression, highlighting the importance of the 7,8-diamino motif .

Solubility and Bioavailability: Compounds with hydroxy or dimethylaminomethyl groups (e.g., ) exhibit improved aqueous solubility compared to the nitro-containing target compound, which may limit its pharmacokinetic profile .

Biological Activity

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one, also known by its CAS number 1258637-96-5, is a synthetic organic compound belonging to the chromone class. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry as an antimicrobial, anti-inflammatory, and anticancer agent. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 325.32 g/mol

- Structure : The compound features an amino group, a dimethylamino group, and a nitro group attached to the chromone backbone, contributing to its reactivity and biological activity .

Antimicrobial Activity

Research indicates that 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, the compound demonstrated inhibition zones (IZs) ranging from 16 mm to 30 mm against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Bacillus cereus | 18 |

| Listeria monocytogenes | 16 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through various assays. In one study, it was found to inhibit the production of inflammatory cytokines significantly:

- Cytokine Inhibition : The compound reduced TNF-α levels by approximately 70% compared to control groups.

- Edema Inhibition : At a concentration of 1 mM, it showed an edema inhibition percentage of 93.80%, outperforming standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

The cytotoxic effects of 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one have been investigated in various cancer cell lines. The compound demonstrated IC values indicating significant cytotoxicity:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings suggest that the compound may interfere with cancer cell proliferation and could be further explored for therapeutic use in oncology .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components such as proteins and nucleic acids. Additionally, the amino and dimethylamino groups facilitate hydrogen bonding and electrostatic interactions with target proteins, enhancing its biological effects .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by El-Karim et al. reported that derivatives of this compound exhibited potent antimicrobial activity against multiple pathogens, suggesting its potential as a broad-spectrum antibiotic.

- Anti-inflammatory Research : Another research highlighted its effectiveness in reducing inflammation markers in animal models, indicating its promise as an anti-inflammatory treatment option.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one, and how can purity be ensured?

- Methodology : The compound is synthesized via a two-step process:

Cyclization : React 3-acetamido-6-acetyl-2-nitrophenyl 4-(dimethylamino)benzoate with KOH in pyridine at 60°C for 1 hour, followed by acidic workup (1N HCl) to yield the chromenone core .

Reduction : Treat the intermediate with 10% Pd/C under hydrogen to reduce the nitro group to an amine, achieving 88% yield and >95% purity (HPLC) .

- Purity Assurance : Use reverse-phase HPLC with UV detection (λ = 254 nm) and confirm purity via mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- X-ray crystallography for definitive structural elucidation (e.g., torsion angles, bond lengths) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic environments .

- UV-Vis spectroscopy to study π→π* transitions influenced by the nitro and dimethylamino groups .

Q. What solvent systems are suitable for solubility and stability studies?

- Solubility : The compound is polar due to nitro and amino groups; use DMSO or DMF for dissolution. For aqueous stability, test in buffered solutions (pH 4–9) .

- Stability : Monitor degradation via HPLC under thermal (40–80°C) and photolytic conditions (UV light exposure) .

Advanced Research Questions

Q. How do substituents (e.g., nitro vs. amino groups) influence the compound’s reactivity in catalytic hydrogenation?

- Mechanistic Insight : The nitro group undergoes selective reduction to an amine using Pd/C and H₂, but competing side reactions (e.g., over-reduction) can occur. Optimize catalyst loading (5–10% Pd/C) and reaction time (6–12 hours) to suppress byproducts .

- Kinetic Analysis : Use in situ FTIR or GC-MS to track nitro group conversion and intermediate formation .

Q. What strategies can resolve contradictions in crystallographic data for derivatives of this chromenone?

- Crystallographic Refinement : Employ SHELXL for small-molecule refinement, leveraging high-resolution data (R-factor < 0.05) and twin-detection algorithms for twinned crystals .

- Data Validation : Cross-validate with DFT-computed bond lengths/angles (e.g., using Gaussian 16) to identify discrepancies in experimental vs. theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.